molecular formula C23H20FN3O2S2 B2644768 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 362501-53-9

2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2644768
CAS RN: 362501-53-9
M. Wt: 453.55
InChI Key: NRRCBOSLGGXPGM-UHFFFAOYSA-N
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Description

2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C23H20FN3O2S2 and its molecular weight is 453.55. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Characterization

A study by Zaki, Radwan, and El-Dean (2017) elaborates on a convenient synthetic method and spectral characterization of new derivatives related to the compound. This research highlights the acetylation process and subsequent reactions leading to the synthesis of novel heterocyclic compounds, paving the way for future pharmacological investigations (Zaki, Radwan, & El-Dean, 2017).

Pharmacological Potential

Farag et al. (2012) synthesized and evaluated novel quinazolinone derivatives, including structures similar to the given compound, for their anti-inflammatory and analgesic properties. This highlights the potential therapeutic applications of such derivatives in medical research (Farag et al., 2012).

Antimicrobial and Antitubercular Activities

Chandrashekaraiah et al. (2014) investigated new pyrimidine-azitidinone analogues, similar in structure to the given compound, for their antioxidant, in vitro antimicrobial, and antitubercular activities. These findings suggest the compound's derivatives could be valuable in developing new antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).

Material Science and Light-Emitting Applications

A study by Tsuboyama et al. (2003) focuses on homoleptic cyclometalated iridium complexes with phosphorescence properties for application in organic light-emitting diodes (OLEDs). While not directly mentioning the compound, this research illustrates the broader context of utilizing complex organic structures for developing materials with specific optical properties (Tsuboyama et al., 2003).

Antitumor Agents Development

Li-Chen Chou et al. (2010) explored 2-phenylquinolin-4-ones (2-PQs), closely related to the compound , leading to the discovery of an anticancer drug candidate. This study emphasizes the role of such compounds in synthesizing new drug candidates with potent cytotoxic activity against various cancer cell lines, underlining the compound's significance in oncological research (Chou et al., 2010).

properties

IUPAC Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O2S2/c24-16-7-9-17(10-8-16)27-22(29)21-18(11-13-30-21)25-23(27)31-14-20(28)26-12-3-5-15-4-1-2-6-19(15)26/h1-2,4,6-10H,3,5,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRCBOSLGGXPGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)F)SCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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